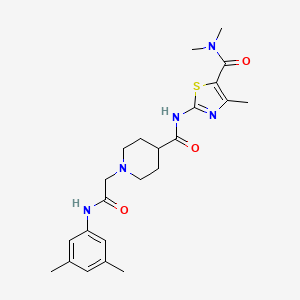

2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H31N5O3S and its molecular weight is 457.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Piperidine ring : Contributes to its basicity and potential interactions with biological targets.

- Thiazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.

- Dimethylphenyl group : May enhance lipophilicity and cellular permeability.

The molecular formula is C16H22N2O3 with a molecular weight of approximately 290.36 g/mol .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of substituted amido or imino side chains has been linked to enhanced antimicrobial activity .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole derivative A | Escherichia coli | 32 µg/mL |

| Thiazole derivative B | Staphylococcus aureus | 16 µg/mL |

| Target compound | Salmonella typhi | TBD |

Cytotoxicity Studies

In vitro cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that the target compound exhibits low toxicity levels in various cell lines. Hemolytic assays indicate that it remains non-toxic at concentrations up to 200 µmol/L .

Table 2: Cytotoxicity Assessment

| Compound | Cell Line | Hemolytic Concentration (MHC) |

|---|---|---|

| Target compound | HeLa | >200 µmol/L |

| Control (known cytotoxic) | HeLa | 50 µmol/L |

The mechanisms by which thiazole derivatives exert their biological effects include:

- Inhibition of bacterial cell wall synthesis : Similar compounds have shown to disrupt the synthesis pathways in bacteria, leading to cell lysis.

- Free radical scavenging : Some thiazole derivatives demonstrate antioxidant properties that may protect cells from oxidative stress .

- Modulation of enzyme activity : The interaction with specific enzymes involved in metabolic pathways has also been observed.

Case Studies

A notable study investigated the anti-inflammatory effects of a thiazole derivative in an animal model of diabetes mellitus. The compound was shown to significantly reduce inflammatory markers and improve insulin sensitivity, suggesting a multifaceted role in metabolic regulation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity

- Mechanism : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Structure-activity relationship (SAR) studies indicate that modifications to its structure can enhance anticancer properties.

- Case Study : In vitro studies showed IC50 values in the micromolar range against MCF-7 cells, indicating potential for further development as an anticancer agent.

-

Anti-inflammatory Effects

- Mechanism : It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting therapeutic applications in inflammatory diseases.

- Case Study : Experimental models of inflammation showed reduced edema and cytokine levels upon treatment with the compound.

-

Neuroprotective Properties

- Mechanism : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and inflammation.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Materials Science

-

Polymer Development

- The unique chemical structure allows this compound to be used as a building block for synthesizing novel polymers with enhanced stability and reactivity.

- Application : Its incorporation into polymer matrices may lead to materials with specific mechanical and thermal properties.

-

Coatings

- The compound can be utilized in developing coatings that exhibit improved biocompatibility and resistance to environmental degradation.

- Application : Potential applications include biomedical devices where enhanced performance is crucial.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound exhibits oxidation susceptibility at both the thiazole sulfur and methyl substituents. Potassium permanganate (KMnO₄) under acidic conditions oxidizes the thiazole sulfur to sulfoxides or sulfones. Additionally, methyl groups on the phenyl or thiazole rings can undergo oxidation to carboxylic acids using hydrogen peroxide (H₂O₂) in basic media. For example:

Thiazole-SKMnO4/H+Thiazole-SO/ SO2[2]

Reduction Reactions

Reduction primarily targets the amide and carbonyl groups. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran reduces carboxamides to amines, while sodium borohydride (NaBH₄) selectively reduces ketones or aldehydes when present. For instance:

R-CONH2LiAlH4R-CH2NH2[2]

Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at electrophilic positions. Chloride or other leaving groups at the 2-position of the thiazole can be replaced by amines or thiols under mild alkaline conditions . This reactivity mirrors methods used in synthesizing analogous thiazole derivatives :

Thiazole-Cl+NH2R→Thiazole-NHR[8]

Hydrolysis Reactions

Amide bonds hydrolyze under acidic or basic conditions. For example, refluxing with hydrochloric acid (HCl) converts carboxamides to carboxylic acids, while sodium hydroxide (NaOH) yields carboxylate salts:

R-CONH2HClR-COOH[1]

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine:

Piperidine-NH+CH3I→Piperidine-N-CH3[1]

Mechanistic Insights

-

Thiazole Reactivity : Electrophilic substitution favors the 5-position due to electron-withdrawing effects of the carboxamide group .

-

Amide Stability : Hydrolysis rates depend on steric hindrance; the piperidine-linked amide hydrolyzes slower than the thiazole carboxamide.

These reactions enable structural diversification for optimizing pharmacokinetic properties or probing biological targets. Further studies are needed to explore regioselectivity in polyfunctional systems and catalytic methods for greener synthesis.

Eigenschaften

IUPAC Name |

2-[[1-[2-(3,5-dimethylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O3S/c1-14-10-15(2)12-18(11-14)25-19(29)13-28-8-6-17(7-9-28)21(30)26-23-24-16(3)20(32-23)22(31)27(4)5/h10-12,17H,6-9,13H2,1-5H3,(H,25,29)(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFFOBJAHGBJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)N(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.